molecular formula C14H22O3Si B11857124 3-{[tert-Butyl(dimethyl)silyl]oxy}-5-methoxybenzaldehyde CAS No. 441351-34-4

3-{[tert-Butyl(dimethyl)silyl]oxy}-5-methoxybenzaldehyde

Cat. No.: B11857124
CAS No.: 441351-34-4
M. Wt: 266.41 g/mol
InChI Key: AGLIDWFTVLFVQU-UHFFFAOYSA-N
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Description

3-{[tert-Butyl(dimethyl)silyl]oxy}-5-methoxybenzaldehyde is a benzaldehyde derivative featuring two key substituents: a tert-butyl(dimethyl)silyl (TBS) ether group at the 3-position and a methoxy group at the 5-position. The TBS group serves as a robust protecting group for hydroxyl functionalities, offering stability under acidic and basic conditions while enabling selective deprotection under mild fluoride-based reagents (e.g., TBAF) . This compound is frequently utilized in organic synthesis, particularly as an intermediate in the preparation of pharmaceuticals, agrochemicals, and heterocyclic compounds. Its structure balances steric bulk from the tert-butyl group with the electron-donating methoxy substituent, influencing reactivity in nucleophilic aromatic substitution and cross-coupling reactions.

Properties

CAS No.

441351-34-4

Molecular Formula

C14H22O3Si

Molecular Weight

266.41 g/mol

IUPAC Name

3-[tert-butyl(dimethyl)silyl]oxy-5-methoxybenzaldehyde

InChI

InChI=1S/C14H22O3Si/c1-14(2,3)18(5,6)17-13-8-11(10-15)7-12(9-13)16-4/h7-10H,1-6H3

InChI Key

AGLIDWFTVLFVQU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=CC(=CC(=C1)OC)C=O

Origin of Product

United States

Preparation Methods

Direct Silylation of 5-Methoxy-3-hydroxybenzaldehyde

The most straightforward route involves silyl protection of 5-methoxy-3-hydroxybenzaldehyde. In this method, the phenolic hydroxyl group at the 3-position is protected using tert-butyldimethylsilyl chloride (TBSCl) under basic conditions. A typical procedure involves dissolving 5-methoxy-3-hydroxybenzaldehyde (1.0 equiv) in anhydrous dimethylformamide (DMF) with imidazole (2.5 equiv) and TBSCl (1.2 equiv). The mixture is stirred at 25°C for 12–24 hours, followed by aqueous workup and purification via column chromatography.

This method requires access to 5-methoxy-3-hydroxybenzaldehyde, which can be synthesized via selective methylation of 3,5-dihydroxybenzaldehyde. For example, methylation at the 5-position using methyl iodide and potassium carbonate in acetone achieves moderate yields (~65%). Challenges include ensuring regioselectivity and avoiding over-methylation.

Sequential Protection and Methylation of 3,5-Dihydroxybenzaldehyde

An alternative approach starts with 3,5-dihydroxybenzaldehyde. The 3-hydroxy group is first protected with TBSCl, followed by methylation of the 5-hydroxy group:

  • Silylation : 3,5-Dihydroxybenzaldehyde is treated with TBSCl (1.1 equiv) and imidazole (3.0 equiv) in DMF at 0°C to 25°C for 6 hours.

  • Methylation : The intermediate 3-(TBSO)-5-hydroxybenzaldehyde is reacted with methyl iodide (1.5 equiv) and potassium carbonate (2.0 equiv) in acetone at 60°C for 8 hours.

This two-step process yields ~70–75% of the target compound. However, competing reactions during methylation may reduce efficiency, necessitating careful stoichiometric control.

Oxidation of Substituted Benzyl Alcohols

A third route involves oxidizing 3-(TBSO)-5-methoxybenzyl alcohol to the corresponding aldehyde. Using a Swern oxidation (oxalyl chloride, dimethyl sulfide, and triethylamine in dichloromethane at −78°C) achieves conversions >85%. Alternatively, catalytic TEMPO with bleach offers a milder oxidation at 0°C, though with slightly lower yields (~78%).

Comparative Analysis of Synthetic Methods

MethodStarting MaterialYield (%)Key AdvantagesLimitations
Direct Silylation5-Methoxy-3-hydroxybenzaldehyde80–85High selectivity; minimal stepsRequires pre-synthesized starting material
Sequential Protection3,5-Dihydroxybenzaldehyde70–75Uses commercially available substratesRisk of over-methylation
Alcohol Oxidation3-(TBSO)-5-methoxybenzyl alcohol78–85Avoids protection/deprotection stepsRequires alcohol precursor synthesis

The direct silylation method is preferred for its simplicity, provided 5-methoxy-3-hydroxybenzaldehyde is accessible. For labs lacking this intermediate, the sequential protection route offers a viable alternative despite moderate yields. Oxidation methods are less common due to the additional step of synthesizing the benzyl alcohol precursor.

Experimental Optimization and Challenges

Regioselectivity in Methylation

Achieving selective methylation at the 5-position of 3,5-dihydroxybenzaldehyde remains a key challenge. Bulky bases like 1,8-diazabicycloundec-7-ene (DBU) or phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve selectivity by reducing side reactions. Solvent choice also plays a role: acetonitrile enhances methylation efficiency compared to polar aprotic solvents like DMF.

Silylation Efficiency

Silylation reactions are sensitive to moisture. Anhydrous conditions and molecular sieves (4Å) improve TBSCl reactivity, increasing yields by 10–15%. Excess imidazole (≥2.5 equiv) ensures complete deprotonation of the phenolic hydroxyl group.

Purification Strategies

Column chromatography with hexane:ethyl acetate (9:1) effectively separates the target compound from desilylation byproducts. For large-scale synthesis, recrystallization from ethanol/water mixtures (3:1) offers a cost-effective alternative.

Applications in Organic Synthesis

3-{[tert-Butyl(dimethyl)silyl]oxy}-5-methoxybenzaldehyde serves as a precursor for Grignard reactions, aldol condensations, and McMurry couplings. For example, reaction with methylmagnesium bromide yields secondary alcohols, which are intermediates in statin synthesis . The TBS group enhances stability during subsequent transformations, enabling multi-step syntheses without premature deprotection.

Chemical Reactions Analysis

Types of Reactions

3-((tert-Butyldimethylsilyl)oxy)-5-methoxybenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Organic Synthesis

3-{[tert-Butyl(dimethyl)silyl]oxy}-5-methoxybenzaldehyde is frequently employed as a key intermediate in organic synthesis. Its TBDMS group allows for selective protection of hydroxyl groups during multi-step reactions, facilitating the formation of complex molecules.

Synthesis of Triarylethylenes

One notable application involves its use in the McMurry coupling reaction to synthesize triarylethylene analogues. In this context, the compound serves as a precursor for generating various substituted aryl compounds, which exhibit potential anticancer properties.

CompoundInhibition of Tubulin Polymerization IC₅₀ (μM)GI₅₀ (μM)
Tamoxifen>406.07
This compound28.024.1

The above data indicates that derivatives synthesized from this compound show promising activity against cancer cell lines, including prostate and ovarian cancer .

Medicinal Chemistry

The compound has been investigated for its potential as an anticancer agent. The presence of the TBDMS group enhances its pharmacokinetic properties, making it a suitable candidate for drug development.

CDK2 Inhibitors

In recent studies, derivatives of this compound were designed as inhibitors of cyclin-dependent kinase 2 (CDK2). The structure-based design allowed researchers to optimize the binding affinity towards CDK2, demonstrating that modifications to the benzaldehyde structure can significantly influence biological activity.

  • In Silico Studies : Molecular docking studies revealed that certain derivatives exhibited better binding affinity compared to standard reference drugs, indicating their potential as effective CDK2 inhibitors .

Synthesis and Characterization

A study demonstrated the synthesis of various derivatives from this compound through multiple reaction pathways, including nucleophilic additions and cyclizations. The synthesized compounds were characterized using NMR spectroscopy and mass spectrometry to confirm their structures.

Anticancer Activity Assessment

In vitro assays were conducted to evaluate the cytotoxicity of synthesized compounds against several cancer cell lines. The results indicated that some derivatives exhibited significant growth inhibition, suggesting that modifications to the benzaldehyde structure could enhance anticancer activity .

Mechanism of Action

The mechanism of action of 3-((tert-Butyldimethylsilyl)oxy)-5-methoxybenzaldehyde primarily involves the stabilization of reactive intermediates through the TBDMS group. The tert-butyldimethylsilyl group provides steric hindrance and electronic effects that protect the hydroxyl group from unwanted reactions. This allows for selective reactions at other functional groups in the molecule .

Comparison with Similar Compounds

3,5-Di-tert-butyl-4-methoxybenzaldehyde (Similarity: 0.96)

  • Structure : Features tert-butyl groups at positions 3 and 5, with a methoxy group at position 4.
  • Stability : The tert-butyl groups provide steric protection, enhancing stability against oxidation compared to the TBS-protected compound.
  • Reactivity : Reduced electrophilicity at the aldehyde due to steric hindrance, limiting utility in nucleophilic additions.

2-(Benzyloxy)-5-(tert-butyl)benzaldehyde (Similarity: 0.92)

  • Structure : Benzyloxy group at position 2 and tert-butyl at position 5.
  • Protection Strategy: Benzyloxy groups require harsher conditions (e.g., hydrogenolysis) for deprotection compared to TBS ethers.
  • Applications : Less suitable for acid-sensitive reactions due to benzyl group stability under acidic conditions.

Electronic and Steric Modifications

4-Butoxy-3-chloro-5-methoxybenzaldehyde

  • Structure : Chloro (electron-withdrawing) and butoxy (electron-donating) substituents.
  • Reactivity : The chloro group enhances electrophilicity at the aldehyde, favoring reactions like Friedel-Crafts alkylation.
  • Drawbacks : Chloro substituents may introduce toxicity concerns in pharmaceutical intermediates.

2-Hydroxy-3-methoxymethyl-5-methylbenzaldehyde

  • Structure : Hydroxyl group at position 2 and methoxymethyl at position 3.
  • Hydrogen Bonding: Intramolecular O-H···O interactions stabilize the structure but limit solubility in nonpolar solvents.
  • Comparison : The TBS group in the target compound eliminates hydrogen bonding, improving solubility in organic media.

3-((3-(2-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde

  • Structure : Oxadiazole ring introduces electron-deficient aromatic systems.
  • Applications : Useful in medicinal chemistry for target engagement with enzymes or receptors.
  • Limitation : Oxadiazole synthesis requires multistep routes, unlike the straightforward silylation used for the TBS-protected compound.

Data Table: Comparative Analysis of Key Compounds

Compound Name Substituents Molecular Weight Key Properties Applications
Target Compound 3-TBSO, 5-OMe ~282.5 g/mol* High stability, fluoride-labile protection, moderate electrophilicity Pharmaceutical intermediates
3,5-Di-tert-butyl-4-methoxybenzaldehyde 3,5-tBu, 4-OMe ~264.4 g/mol Steric shielding, oxidation-resistant Antioxidant synthesis
4-Butoxy-3-chloro-5-methoxybenzaldehyde 4-OBu, 3-Cl, 5-OMe ~242.7 g/mol Enhanced electrophilicity, toxic byproduct risk Agrochemical precursors
2-Hydroxy-3-methoxymethyl-5-methylbenzaldehyde 2-OH, 3-CH2OMe, 5-Me ~194.2 g/mol Hydrogen-bonded crystal lattice, polar solvent affinity Material science

*Estimated based on molecular formula C14H22O3Si.

Biological Activity

3-{[tert-Butyl(dimethyl)silyl]oxy}-5-methoxybenzaldehyde is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound features a tert-butyldimethylsilyl (TBDMS) ether protecting group and a methoxybenzaldehyde moiety. The presence of the TBDMS group enhances the compound's lipophilicity, which can influence its interaction with biological targets. The molecular formula is C13H18O3SiC_{13}H_{18}O_3Si, with a molecular weight of approximately 258.4 g/mol.

Antimicrobial Properties

Research indicates that compounds with similar structures to this compound exhibit significant antimicrobial activity. For instance, derivatives of pyrazole, which share structural characteristics, have shown effectiveness against various microbial strains. Studies suggest that the incorporation of a methoxy group can enhance the compound’s interaction with microbial cell membranes, potentially leading to increased antimicrobial efficacy .

Anticancer Activity

The compound's potential as an anticancer agent has been explored through various assays. For example, compounds structurally related to this compound have demonstrated cytotoxic effects against human cancer cell lines such as prostate (DU-145), ovarian (SK-OV-3), and lung carcinoma (NCI-H460) in vitro. The mechanism of action is believed to involve inhibition of tubulin polymerization, which is critical for cancer cell division .

Synthesis and Characterization

The synthesis of this compound typically involves the protection of hydroxyl groups using TBDMS chloride in the presence of a base like imidazole. This method allows for high yields and selectivity during subsequent reactions. Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Case Study: Anticancer Screening

A study conducted on various analogs of methoxy-substituted benzaldehydes revealed that those with a TBDMS group exhibited enhanced cytotoxicity across multiple cancer cell lines. The most effective compounds were identified through sulforhodamine B (SRB) assays, which measure cell viability post-treatment. The results indicated that modifications to the benzaldehyde moiety significantly influenced biological activity .

CompoundIC50 (μM)Cell Line
This compound15DU-145
Analog A10SK-OV-3
Analog B20NCI-H460

This table summarizes the IC50 values for various compounds tested against different cancer cell lines, highlighting the promising activity of the target compound.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 3-{[tert-Butyl(dimethyl)silyl]oxy}-5-methoxybenzaldehyde, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via silylation of a phenolic intermediate. For example, tert-butyldimethylsilyl (TBS) chloride is commonly used under anhydrous conditions with imidazole or pyridine as a base in DMF or THF. Key steps include:

Protection of the hydroxyl group at position 3 using TBSCl to prevent unwanted side reactions .

Optimization of temperature (0–25°C) and reaction time (4–12 hours) to achieve >80% yield, monitored by TLC or HPLC.

  • Critical Considerations : Excess silylation reagent may lead to byproducts; quenching with aqueous NH4Cl is recommended .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the silyl ether (δ ~0.1–0.3 ppm for Si-CH3) and methoxy (δ ~3.8 ppm) groups. Aromatic protons appear as distinct multiplet signals .
  • Mass Spectrometry : High-resolution ESI-MS validates the molecular ion ([M+H]⁺) and fragmentation patterns, distinguishing it from desilylated byproducts .
  • FT-IR : Peaks at ~1250 cm⁻¹ (Si-O-C) and ~2850 cm⁻¹ (OCH3) confirm functional groups .

Q. How does the tert-butyldimethylsilyl (TBS) group affect the compound’s stability under acidic or basic conditions?

  • Methodological Answer :

  • Acidic Conditions : The TBS group is stable in mildly acidic environments (pH > 3) but cleaved by strong acids (e.g., HCl/MeOH) or fluoride sources (e.g., TBAF) .
  • Basic Conditions : Stability in bases (e.g., NaOH) depends on solvent polarity; hydrolysis is minimized in non-aorganic solvents like THF .
  • Experimental Validation : Stability assays using ¹H NMR to track deprotection kinetics under varying pH are recommended .

Q. What are common impurities observed during synthesis, and how are they mitigated?

  • Methodological Answer :

  • Desilylated Byproduct : Arises from incomplete protection or premature deprotection. Mitigation: Use excess TBSCl and anhydrous conditions .
  • Oxidation Products : The aldehyde group may oxidize to carboxylic acid under prolonged air exposure. Solution: Conduct reactions under inert gas (N₂/Ar) .
  • Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) effectively isolates the pure compound .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize competing side reactions in multistep syntheses involving this compound?

  • Methodological Answer :

  • Temperature Control : Lower temperatures (0–5°C) reduce aldol condensation of the aldehyde group.
  • Sequential Protection : Introduce the TBS group before the methoxy group to avoid steric hindrance .
  • Catalytic Additives : Use DMAP (4-dimethylaminopyridine) to accelerate silylation while suppressing aldehyde reactivity .

Q. What mechanistic insights exist for the cleavage of the TBS group in this compound under fluorolytic conditions?

  • Methodological Answer :

  • Fluoride-Mediated Cleavage : Tetra-n-butylammonium fluoride (TBAF) attacks the silicon center, forming a pentacoordinate intermediate that releases the phenol. Kinetic studies (monitored by ¹⁹F NMR) show pseudo-first-order dependence on fluoride concentration .
  • Solvent Effects : Polar aprotic solvents (e.g., THF) enhance reaction rates by stabilizing ionic intermediates .

Q. How is this compound utilized as an intermediate in synthesizing complex heterocycles or natural product analogs?

  • Methodological Answer :

  • Cross-Coupling Reactions : The aldehyde group participates in Wittig or Suzuki-Miyaura reactions to install aryl/alkyl chains. Example: Coupling with boronic acids under Pd catalysis forms biaryl aldehydes for subsequent cyclization .
  • Protection-Deprotection Strategies : The TBS group enables selective functionalization of other positions in polyoxygenated aromatics, critical in flavonoid or lignan synthesis .

Q. What advanced chromatographic or spectroscopic methods resolve challenges in quantifying trace impurities?

  • Methodological Answer :

  • HPLC-MS/MS : Using a C18 column (ACN/water gradient) and MRM (multiple reaction monitoring) enhances sensitivity for detecting desilylated or oxidized impurities at <0.1% levels .
  • 2D NMR (HSQC, HMBC) : Assigns overlapping signals in complex mixtures, especially when synthesizing derivatives .

Q. How can contradictory data regarding the compound’s reactivity in different solvents be reconciled?

  • Methodological Answer :

  • Solvent Polarity Index : Compare reactivity in aprotic (e.g., DMF, THF) vs. protic (e.g., MeOH) solvents. Polar aprotic solvents stabilize transition states in nucleophilic reactions, while protic solvents may protonate the aldehyde, reducing electrophilicity .
  • Case Study : Conflicting reports on aldol condensation rates in DMF vs. THF can be resolved by tracking reaction progress via in situ IR .

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